REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[O:2].[CH2:12]([Mg]Br)[CH2:13][CH3:14].Cl>O1CCCC1>[OH:2][CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 6 hours of reaction time at room temperature the mixture
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
the ether phase is concentrated by evaporation
|
Type
|
FILTRATION
|
Details
|
The crystalline material is filtered off with toluene on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 45 ml of dioxane
|
Type
|
ADDITION
|
Details
|
5 ml of water and treated with 1.5 g of sodium boron hydride
|
Type
|
ADDITION
|
Details
|
the mixture is added to 1M of hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
chromatographed on 120 g of silica gel [toluene/acetic acid/water (10:10:1)
|
Type
|
ADDITION
|
Details
|
upper phase after addition of a little water)]
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |